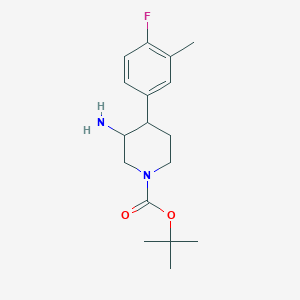
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on activated carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Utilized in the development of targeted protein degradation tools.
Uniqueness
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H19N2O2F
- Molecular Weight : 218.27 g/mol
- CAS Number : 1290191-73-9
The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to act as a ligand for receptors involved in neurotransmission and other pathways. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which is critical for its pharmacological effects.
Biological Activity Overview
-
Anticancer Properties :
- Studies have shown that compounds with similar piperidine structures can inhibit cancer cell proliferation. For example, related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
- Specific studies on piperidine derivatives have highlighted their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
-
Neuropharmacological Effects :
- The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar piperidine backbones have been explored for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function .
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests that they possess reasonable oral bioavailability and clearance rates, which are critical for therapeutic efficacy. For instance, one study reported an oral bioavailability of approximately 31.8% following administration, with a clearance rate indicating moderate systemic exposure .
Toxicology
Preliminary toxicity studies have indicated that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C17H25FN2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-9-12(5-6-14(11)18)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3 |
InChI Key |
ICOLWTXKPZRXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















